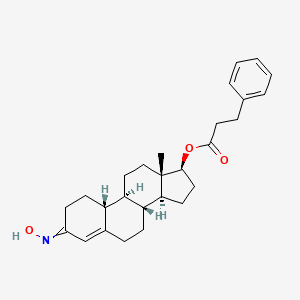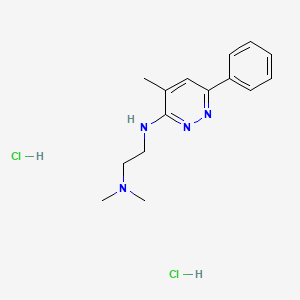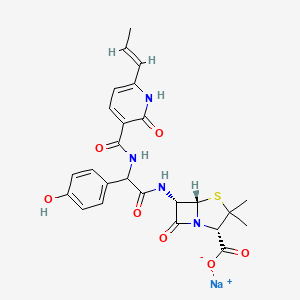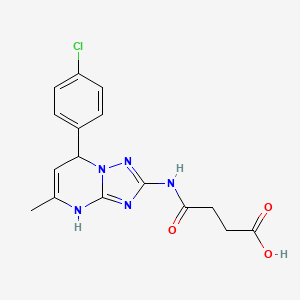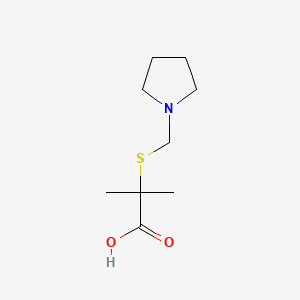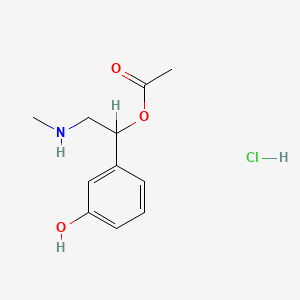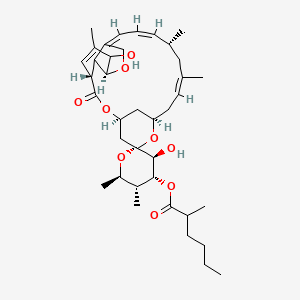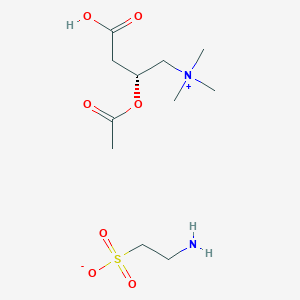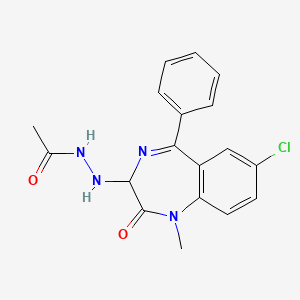
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring, with various substituents that contribute to its specific properties and applications.
Métodos De Preparación
The synthesis of 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves several key steps. One common method starts with the preparation of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. This intermediate is then reacted with hydrazine hydrate (N2H5OH) and sodium acetate (NaOAc) in acetic acid (AcOH) under reflux conditions for 12 hours . The reaction progress is monitored by thin-layer chromatography (TLC). Industrial production methods often involve similar steps but are optimized for scalability and yield.
Análisis De Reacciones Químicas
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where different substituents replace existing ones on the benzodiazepine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Its interactions with biological systems are studied to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic uses, particularly in treating anxiety, insomnia, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-7-chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one include:
Phenazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxazepam: A 3-hydroxy derivative of 1,4-benzodiazepines used for treating anxiety.
Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties. The uniqueness of this compound lies in its specific substituents and their effects on its pharmacological profile.
Propiedades
Número CAS |
84044-27-9 |
|---|---|
Fórmula molecular |
C18H17ClN4O2 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)acetohydrazide |
InChI |
InChI=1S/C18H17ClN4O2/c1-11(24)21-22-17-18(25)23(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17,22H,1-2H3,(H,21,24) |
Clave InChI |
KSUJUNBPNGAMPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)



